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molecular formula C11H10BrNO3 B8347362 Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

Cat. No. B8347362
M. Wt: 284.11 g/mol
InChI Key: ZSMYPOIXYLPSPL-UHFFFAOYSA-N
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Patent
US09242998B2

Procedure details

To a solution of the compound ethyl 6-amino-5-bromobenzofuran-3-carboxylate (58 g, 204 mmol) in 1,4-dioxane and H2O (850 mL and 150 mL) was added LiOH.H2O (42.8 g, 1.02 mol). The reaction mixture was refluxed for 2 hours, and then 400 mL H2O was added to the reaction mixture. After acidifying to pH 4˜5 with HCl, the resulting solid was filtered to give 6-amino-5-bromobenzofuran-3-carboxylic acid (51 g, yield: 97%). 1H-NMR (400 MHz, DMSO-d6) δ 8.36 (s, 1H), 7.87 (s, 1H), 7.02 (s, 1H), 5.51 (br s, 2H).
Quantity
58 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]([Br:16])=[CH:14][C:5]2[C:6]([C:9]([O:11]CC)=[O:10])=[CH:7][O:8][C:4]=2[CH:3]=1.O[Li].O.Cl>O1CCOCC1.O>[NH2:1][C:2]1[C:15]([Br:16])=[CH:14][C:5]2[C:6]([C:9]([OH:11])=[O:10])=[CH:7][O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
NC1=CC2=C(C(=CO2)C(=O)OCC)C=C1Br
Name
LiOH.H2O
Quantity
42.8 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
850 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(=CO2)C(=O)O)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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